1-(2-Methoxyethyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tricyclo[3.3.1.1~3,7~]decane core, which is a bicyclic structure, and a thiourea group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea typically involves the reaction of tricyclo[3.3.1.1~3,7~]decane derivatives with thiourea and 2-methoxyethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2-Methoxyethyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the tricyclo[3.3.1.1~3,7~]decane core provides a rigid framework that can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl acrylate: A compound with a similar 2-methoxyethyl group but different core structure.
N-(2-Methoxyethyl)-N-methylamine: Shares the 2-methoxyethyl group but lacks the tricyclo[3.3.1.1~3,7~]decane core.
2-Methoxyethyl acetate: Contains the 2-methoxyethyl group but has an acetate functional group instead of thiourea.
Uniqueness
1-(2-Methoxyethyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea is unique due to its combination of the tricyclo[3.3.1.1~3,7~]decane core and the thiourea group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H24N2OS |
---|---|
Molecular Weight |
268.42 g/mol |
IUPAC Name |
1-(2-adamantyl)-3-(2-methoxyethyl)thiourea |
InChI |
InChI=1S/C14H24N2OS/c1-17-3-2-15-14(18)16-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-13H,2-8H2,1H3,(H2,15,16,18) |
InChI Key |
KTCLUWNYHFZIME-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=S)NC1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.